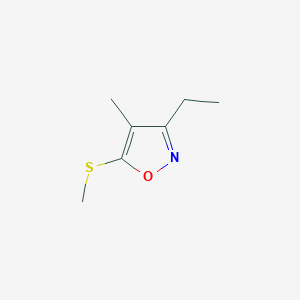
4-Chloronicotinic acid
Vue d'ensemble
Description
4-Chloronicotinic acid is a chemical compound with the molecular formula C6H4ClNO2 . It is used as a building block in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization . It is also used in the synthesis of heterocyclic analogues of xanthone .
Synthesis Analysis
The synthesis of 4-Chloronicotinic acid involves the reaction of 4-chloropyridine with lithium diisopropylamide in tetrahydrofuran at -78°C under an inert atmosphere. The resulting anion is then reacted with dry CO2 to form 4-chloropyridine-3-carboxylic acid (4-chloronicotinic acid), which is isolated as a colorless solid .Molecular Structure Analysis
The molecular structure of 4-Chloronicotinic acid consists of a pyridine ring with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position . The IUPAC name for this compound is 4-chloropyridine-3-carboxylic acid .Chemical Reactions Analysis
4-Chloronicotinic acid is a key intermediate in the synthesis of various bioactive molecules. For example, it is used in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization . It is also used in the synthesis of heterocyclic analogues of xanthone .Physical And Chemical Properties Analysis
4-Chloronicotinic acid has a molecular weight of 157.55 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 156.9930561 g/mol .Applications De Recherche Scientifique
Synthesis of Benzocanthinones
4-Chloronicotinic acid is used as a building block in the synthesis of benzocanthinones . This process involves the use of tributyltin hydride radical induced cyclization . Benzocanthinones are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.
Synthesis of Heterocyclic Analogues of Xanthone
Another application of 4-Chloronicotinic acid is in the synthesis of heterocyclic analogues of xanthone . Xanthones are a class of organic compounds that are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Neonicotinoid Pesticides
4-Chloronicotinic acid is a key precursor in the synthesis of neonicotinoid pesticides . Neonicotinoids are a class of pesticides widely used in different phases of agricultural crops. They are known for their effectiveness against a variety of pests, but their use is carefully monitored due to potential impacts on human and environmental health .
Biotransformation and Biodegradation
Research is being conducted on the biotransformation and biodegradation of neonicotinoids, which are synthesized from 4-Chloronicotinic acid . This involves the use of isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures . The goal is to develop green protocols for reducing or eliminating neonicotinoid contamination from the environment .
Mécanisme D'action
Target of Action
4-Chloronicotinic acid is a building block used in the synthesis of various compounds . .
Mode of Action
It’s worth noting that this compound is used in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization . It’s also used in the synthesis of heterocyclic analogues of xanthone .
Pharmacokinetics
It’s known that the molecular formula of 4-chloronicotinic acid is c6h4clno2 .
Result of Action
It’s known that this compound is used in the synthesis of various other compounds, indicating its role in chemical reactions .
Action Environment
It’s worth noting that bioremediation is a cost-effective and eco-friendly approach for the treatment of pesticide-polluted environments .
Safety and Hazards
4-Chloronicotinic acid can cause skin and eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with humans, exposed food, or food utensils should be avoided .
Orientations Futures
While specific future directions for 4-Chloronicotinic acid are not mentioned in the search results, it continues to be a valuable building block in the synthesis of various bioactive molecules. Its use in the synthesis of benzocanthinones and heterocyclic analogues of xanthone suggests potential applications in the development of new pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
4-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGVWZLCZERSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355921 | |
| Record name | 4-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinic acid | |
CAS RN |
10177-29-4 | |
| Record name | 4-Chloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)

![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)


![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)


